molecular formula C11H9BrO4 B2818223 4-Bromo-2-(1-carboxycyclopropyl)benzoic acid CAS No. 1314780-82-9

4-Bromo-2-(1-carboxycyclopropyl)benzoic acid

Cat. No.: B2818223
CAS No.: 1314780-82-9
M. Wt: 285.093
InChI Key: OUGUCALZSNJCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-2-(1-carboxycyclopropyl)benzoic acid” is a chemical compound with the molecular formula C11H9BrO4 and a molecular weight of 285.09 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H9BrO4/c12-6-1-2-7 (9 (13)14)8 (5-6)11 (3-4-11)10 (15)16/h1-2,5H,3-4H2, (H,13,14) (H,15,16) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder . The storage temperature, purity, and shipping temperature are not specified in the retrieved data .

Scientific Research Applications

Synthesis of Pyrrole and Pyrrolidine Derivatives

One of the notable applications involves the synthesis of pyrrole and pyrrolidine compounds, derived from similar bromo-benzoic acid derivatives. These compounds have been evaluated for their antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Mehta, 2013).

Crystallography and Material Properties

Research on isomeric compounds, including bromo-chloro benzoic acids, has provided insights into how halogen bonds influence the packing preferences in solid solutions. This research is crucial for understanding the structural characteristics and designing materials with desired properties (Pramanik et al., 2017).

Pharmaceutical Intermediates

Bromo-chloro-benzoic acid derivatives have been employed in the scale-up of key intermediates for the synthesis of SGLT2 inhibitors, a class of drugs used in diabetes therapy. This highlights the compound's role in the pharmaceutical industry, particularly in the synthesis of therapeutic agents (Zhang et al., 2022).

Luminescent Properties of Lanthanide Complexes

The use of benzoic acid derivatives in the synthesis of lanthanide coordination compounds has been explored to study the impact of substituents on photophysical properties. This research is valuable for the development of materials with specific luminescent properties (Sivakumar et al., 2010).

Investigation of Halogen Bonds

The strength of halogen bonds, such as Br…Br type II interactions, has been studied in bromobenzoic acid derivatives. Understanding these interactions is important for the design and synthesis of molecular structures with specific properties (Raffo et al., 2016).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

4-bromo-2-(1-carboxycyclopropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c12-6-1-2-7(9(13)14)8(5-6)11(3-4-11)10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGUCALZSNJCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)Br)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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